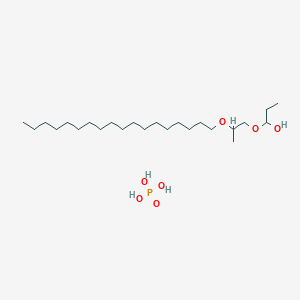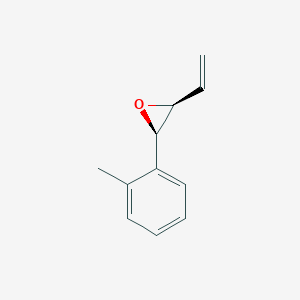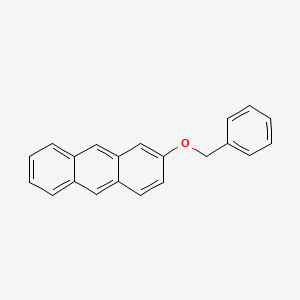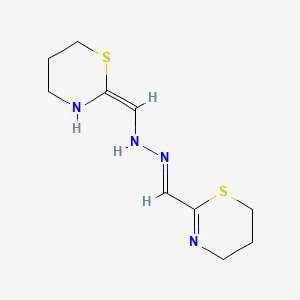
3-Iodo-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-2,6-dimethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an iodine atom and two methyl groups attached to a benzene ring with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,6-dimethylphenol typically involves the iodination of 2,6-dimethylphenol. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.
化学反应分析
Types of Reactions: 3-Iodo-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,6-dimethylbenzoquinone.
Reduction: Formation of 2,6-dimethylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
3-Iodo-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Iodo-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo electrophilic or nucleophilic interactions, influencing various biochemical processes.
相似化合物的比较
2,6-Dimethylphenol: Lacks the iodine atom, resulting in different reactivity and applications.
3-Bromo-2,6-dimethylphenol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
Uniqueness: 3-Iodo-2,6-dimethylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and potential applications compared to its analogs. The iodine atom enhances its reactivity and allows for specific interactions in chemical and biological systems.
属性
CAS 编号 |
90932-63-1 |
|---|---|
分子式 |
C8H9IO |
分子量 |
248.06 g/mol |
IUPAC 名称 |
3-iodo-2,6-dimethylphenol |
InChI |
InChI=1S/C8H9IO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3 |
InChI 键 |
OVJOFKQZBQSPRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)I)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)


![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)



![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)


![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)

